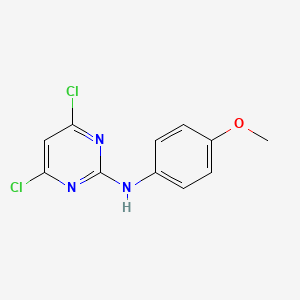

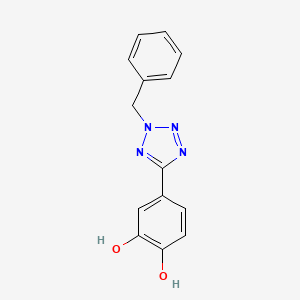

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

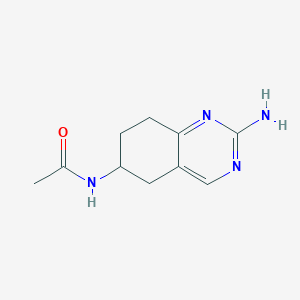

“4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . It is a compound that has been used in the synthesis of various derivatives for the inhibition of Aurora kinase A .

Synthesis Analysis

The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives involves various methods. One such method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Screening

4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine has been synthesized and screened for pharmacological activities. In one study, compounds including 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine showed significant anti-inflammatory activity, highlighting its potential in medicinal chemistry (Kumar, Drabu, & Shalini, 2017).

Chemical Reactivity and Biological Evaluation

This compound is also a building block for constructing a variety of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. Its chemical behavior has been studied extensively, including its reaction with primary and heterocyclic amines, proving its versatility in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Corrosion Mitigation in Petroleum Industry

In the field of materials science, derivatives of this compound, like MPA [4,6-bis(4-methoxyphenyl) pyrimidin-2-amine], have demonstrated remarkable corrosion inhibition capabilities for steel used in oil wells and tubing. This application is significant for the petroleum industry, offering a method to protect infrastructure (Sarkar et al., 2020).

Antifungal Applications

Another important application is in the field of antifungal agents. Specific derivatives of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine have been synthesized and tested for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, showing promising results (Jafar et al., 2017).

Antitumor Activity

The synthesis of new compounds from this pyrimidine derivative has been studied for antitumor properties. Such research indicates its potential in developing novel anticancer drugs (Grigoryan et al., 2008).

Potential in Antiangiogenic Therapies

Derivatives of this compound have been studied for their antiangiogenic effects, a crucial aspect in cancer therapy. Theoretical studies suggest that certain derivatives can bind effectively to VEGFR-2 kinase, an important target in antiangiogenic therapies (Jafar & Hussein, 2021).

Dendrimer Synthesis

In polymer science, this compound has been used as a building block for the synthesis of dendrimers. These dendrimers are candidates for applications requiring rigid structures and resistance to applied conditions, illustrating its utility in materials science (Maes, Amabilino, & Dehaen, 2003).

Zukünftige Richtungen

The future directions for the research and development of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their anticancer properties, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The structure-activity relationship calculations could also be further explored to increase the activity of these compounds .

Wirkmechanismus

Target of Action

The primary target of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is associated with various types of cancer .

Mode of Action

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a crucial step in the activation of the kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight (27011 g/mol) and structure suggest it may have suitable properties for bioavailability .

Result of Action

The inhibition of AURKA by 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine leads to a reduction in clonogenicity, or the ability of cells to form colonies . Additionally, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, key steps in the process of apoptosis .

Eigenschaften

IUPAC Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-17-8-4-2-7(3-5-8)14-11-15-9(12)6-10(13)16-11/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECXBVRBVFBWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)